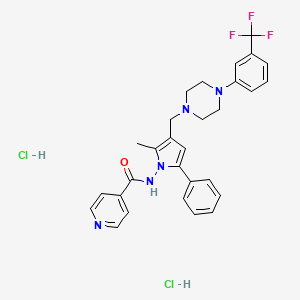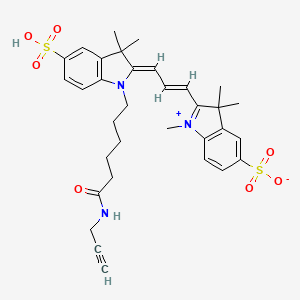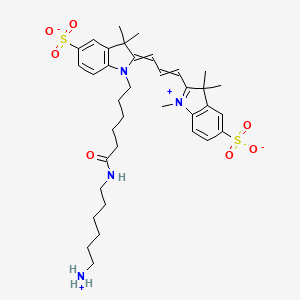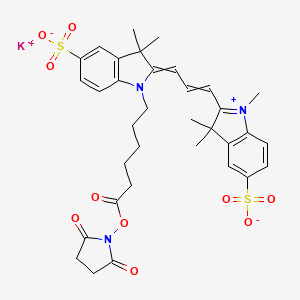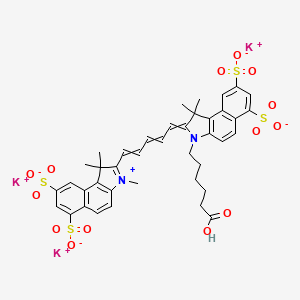
Subasumstat
Vue d'ensemble
Description
La SUMOylation est une modification post-traductionnelle impliquant la liaison de petites protéines modificatrices de type ubiquitine aux protéines cibles, ce qui régule divers processus cellulaires tels que l'expression génique, la réparation de l'ADN et la signalisation intracellulaire . Subasumstat a montré un potentiel dans l'amélioration de l'immunité antitumorale en favorisant les réponses immunitaires innées et adaptatives .
Applications De Recherche Scientifique
Subasumstat has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study SUMOylation and its role in cellular processes.
Biology: Investigated for its effects on gene expression, DNA repair, and intracellular signaling.
Industry: Utilized in the development of novel cancer therapies and immune-modulating agents.
Mécanisme D'action
Subasumstat exerts its effects by binding to SUMO proteins and forming an adduct, which prevents the transfer of SUMO from the SUMO-activating enzyme to the SUMO-conjugating enzyme UBC9. This inhibition disrupts SUMOylation-mediated pathways, leading to the activation of type 1 interferon signaling and promoting antitumor immune responses. The molecular targets include SUMO proteins and the SUMO-activating enzyme .
Similar Compounds:
Ginkgolic Acid: Another SUMOylation inhibitor with potential antitumor activity.
ML-792: A selective inhibitor of SUMO-activating enzyme with similar mechanisms of action.
Uniqueness of this compound: this compound is unique in its ability to enhance both innate and adaptive immune responses by promoting type 1 interferon signaling. This dual mechanism of action makes it a promising candidate for combination therapies with other immune-modulating agents .
Analyse Biochimique
Biochemical Properties
Subasumstat plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits the SUMO-activating enzyme, leading to rapid protein desumoylation in a dose-dependent manner . This interaction affects a variety of cellular processes, including the regulation of genomic integrity, gene expression, and intracellular signaling .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It restricts the growth of certain cell lines, induces pronounced double-strand DNA breaks, and causes cell cycle arrest . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it upregulates the DNA damage, NF-κB, and OXPHOS signaling pathways .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It forms a covalent adduct with an activated SUMO protein, thereby blocking the SUMOylation of target proteins . This leads to rapid protein desumoylation, prominently in the 90 kDa region . It also induces pronounced double-strand DNA breaks and cell cycle arrest .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Treatment with this compound leads to rapid (within 2 hours) protein desumoylation in a dose-dependent manner . It also induces mitochondrial membrane depolarization, loss of mitochondrial integrity, and a change in mitochondrial dynamics . Furthermore, it results in a dramatic downmodulation of OXPHOS .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Treatment with this compound restricted the growth of certain cell lines with an IC 50 of approximately 10 nM . It also showed synergistic tumor growth inhibition and activation of CD8+ T cells and natural killer cells in syngeneic mouse models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It leads to the downmodulation of TCA substrates, while glycolysis substrates remain unchanged . This suggests that this compound may have a significant impact on cellular metabolism.
Subcellular Localization
Current studies suggest that in addition to cytoplasmic proteins, mitochondrial proteins are heavily de-SUMOylated upon treatment of cells with this compound . This indicates that this compound may have a significant impact on the function of mitochondrial proteins.
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : Subasumstat est synthétisé par une série de réactions chimiques impliquant la formation d'un adduit avec les protéines SUMO. La voie synthétique implique généralement l'utilisation de réactifs et de catalyseurs spécifiques pour obtenir la structure chimique souhaitée. Les voies synthétiques détaillées et les conditions de réaction sont exclusives et peuvent varier en fonction du fabricant .
Méthodes de Production Industrielle : La production industrielle de this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend plusieurs étapes de purification pour éliminer les impuretés et atteindre les normes de qualité souhaitées. Les méthodes de production sont conçues pour être évolutives et rentables pour un usage commercial .
Analyse Des Réactions Chimiques
Types de Réactions : Subasumstat subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier la structure chimique de this compound, modifiant potentiellement son activité biologique.
Réactifs et Conditions Courants :
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.
Réactifs de substitution : Agents halogénants, nucléophiles.
Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut entraîner la formation de dérivés hydroxylés, tandis que la réduction peut conduire à la formation d'analogues réduits .
4. Applications de la Recherche Scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier la SUMOylation et son rôle dans les processus cellulaires.
Biologie : Investigué pour ses effets sur l'expression génique, la réparation de l'ADN et la signalisation intracellulaire.
Industrie : Utilisé dans le développement de nouvelles thérapies anticancéreuses et d'agents immunomodulateurs.
5. Mécanisme d'Action
This compound exerce ses effets en se liant aux protéines SUMO et en formant un adduit, ce qui empêche le transfert du SUMO de l'enzyme d'activation du SUMO à l'enzyme de conjugaison du SUMO UBC9. Cette inhibition perturbe les voies médiées par la SUMOylation, conduisant à l'activation de la signalisation de l'interféron de type 1 et favorisant les réponses immunitaires antitumorales. Les cibles moléculaires comprennent les protéines SUMO et l'enzyme d'activation du SUMO .
Composés Similaires :
Acide Ginkgolique : Un autre inhibiteur de la SUMOylation ayant une activité antitumorale potentielle.
ML-792 : Un inhibiteur sélectif de l'enzyme d'activation du SUMO avec des mécanismes d'action similaires.
Unicité de this compound : this compound est unique en sa capacité à améliorer les réponses immunitaires innées et adaptatives en favorisant la signalisation de l'interféron de type 1. Ce double mécanisme d'action en fait un candidat prometteur pour les thérapies combinées avec d'autres agents immunomodulateurs .
Propriétés
IUPAC Name |
[(1R,2S,4R)-4-[[5-[4-[(1R)-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-yl]-5-methylthiophene-2-carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN5O5S2/c1-13-18(23-19-7-16(26)3-2-14(19)4-5-29-23)9-22(37-13)24(33)20-10-28-12-30-25(20)31-17-6-15(21(32)8-17)11-36-38(27,34)35/h2-3,7,9-10,12,15,17,21,23,29,32H,4-6,8,11H2,1H3,(H2,27,34,35)(H,28,30,31)/t15-,17-,21+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRZVMYMQHNYJB-UNXOBOICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)C2=CN=CN=C2NC3CC(C(C3)O)COS(=O)(=O)N)C4C5=C(CCN4)C=CC(=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(S1)C(=O)C2=CN=CN=C2N[C@@H]3C[C@@H]([C@H](C3)O)COS(=O)(=O)N)[C@H]4C5=C(CCN4)C=CC(=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN5O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Subasumstat binds and forms an adduct with SUMO, stopping the protein from transferring from the SUMO-activating enzyme to SUMO-conjugating enzyme UBC9. Downstream, this stops many sumoylated protein-mediated pathways from occurring in tumor cells, like DNA repair, metastasis, and proliferation. Subasumstat is also able to increase the production of type 1 interferon, which activates antitumor immune responses in cells and signals for increased tumor cell death. | |
| Record name | Subasumstat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16406 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1858276-04-6 | |
| Record name | Subasumstat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1858276046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Subasumstat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16406 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SUBASUMSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ43H3V6M1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is TAK-981 (Subasumstat) and how does it work?
A1: TAK-981 (this compound), also known as [(1R,2S,4R)-4-[[5-[[4-((1R)-7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-yl)-5-methylthien-2-yl]carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate, is a first-in-class, small-molecule inhibitor of SUMOylation. [] It acts by selectively and irreversibly blocking the activity of the SUMO-activating enzyme (SAE), which is responsible for the initial step in the SUMOylation cascade. [, ] This cascade involves the covalent attachment of small ubiquitin-like modifier (SUMO) proteins to target proteins, thereby regulating their function, localization, and stability. [, ] By preventing SUMOylation, TAK-981 disrupts various cellular processes that contribute to cancer cell proliferation, DNA repair, metastasis, and survival. []
Q2: What are the downstream effects of TAK-981 mediated SUMOylation inhibition?
A2: TAK-981 exhibits pleiotropic effects on tumor cells and the tumor microenvironment. Primarily, TAK-981 disrupts the SUMOylation cascade, leading to a decrease in SUMOylated proteins and impacting cellular processes critical for cancer progression. [, , , ] These include disrupting DNA damage repair mechanisms, inducing cell cycle arrest, particularly at the G2/M transition, [, ] and promoting apoptosis. [, ]
Q3: How does TAK-981's mechanism of action make it suitable for combination therapy?
A3: TAK-981's ability to both directly inhibit tumor cell growth and activate anti-tumor immunity makes it an attractive candidate for combination therapies, particularly with monoclonal antibodies. [, , , ] Preclinical studies show synergistic antitumor activity when combined with rituximab in lymphoma models [, , ], with daratumumab in multiple myeloma and lymphoma models [, ], and with 5-azacytidine in acute myeloid leukemia models. [] This synergy stems from TAK-981's capacity to enhance antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP). [, , ]
Q4: How does TAK-981 behave in vivo?
A4: TAK-981 displays linear pharmacokinetics (PK) with a mean terminal half-life ranging from 3.8 to 10.8 hours at doses ≥60 mg. [] Its PK profile shows minimal accumulation after repeated dosing. [] TAK-981 demonstrates dose-dependent target engagement, evidenced by the formation of TAK-981-SUMO adducts in tumor tissues, accompanied by a decrease in SUMOylated protein levels. [, ] This target engagement correlates with pharmacodynamic (PD) effects, including the induction of IFN-regulated gene expression in tumors and blood. [, ]
Q5: How does TAK-981 affect the tumor microenvironment?
A5: TAK-981 significantly modulates the tumor microenvironment. It triggers the infiltration and activation of immune cells, shifting the tumor microenvironment towards a pro-inflammatory "hot" state. [, ] Studies reveal increased numbers and activation of intratumoral T cells, NK cells, and M1 macrophages following TAK-981 treatment. [, , ] This immune cell infiltration is accompanied by elevated expression of interferon-stimulated genes (ISGs) and cytokines like CXCL10 and IFNγ, indicating immune system activation. [, , ]
Q6: What is the preclinical and clinical evidence supporting TAK-981's efficacy?
A6: TAK-981 demonstrates promising antitumor activity in both preclinical and early clinical studies. In vitro, it inhibits the proliferation and survival of various cancer cell lines, including lymphoma, myeloma, acute myeloid leukemia, and pancreatic cancer cells. [, , , , ] In vivo, TAK-981 shows significant tumor growth inhibition and even complete regression in syngeneic mouse models of lymphoma, colon cancer, and pancreatic cancer. [, , ] Early clinical trials in patients with relapsed/refractory lymphoma have shown promising objective responses, supporting further clinical development. []
Q7: Are there any known mechanisms of resistance to TAK-981?
A7: While research on TAK-981 resistance is ongoing, some insights are emerging. Genetic knockout studies in lymphoma models have identified potential resistance mechanisms linked to the loss of genes involved in NFκB signaling, TP53-mediated DNA damage response, and DNA damage pathways. []
Q8: What are the potential future directions for TAK-981 research?
A8: Future research on TAK-981 will likely focus on:
- Optimizing combination therapies: Investigating combinations with other immunotherapies, targeted therapies, or chemotherapy to maximize efficacy. [, , ]
- Identifying biomarkers of response: Developing biomarkers to predict which patients are most likely to benefit from TAK-981 treatment. [, ]
- Understanding and overcoming resistance: Elucidating the mechanisms underlying resistance to TAK-981 and developing strategies to prevent or overcome it. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


